molecular formula C21H21NO6 B2832579 Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923131-52-6

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2832579
CAS No.: 923131-52-6
M. Wt: 383.4
InChI Key: DMKBTVDVQYRFOA-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound characterized by its complex molecular structure, which includes a benzofuran core, an ethyl ester group, and a dimethoxybenzamido substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 3-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation Reaction: The 3,4-dimethoxybenzamido group is introduced by reacting the intermediate benzofuran compound with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol or reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anticancer, or antimicrobial agents.

    Biological Studies: The compound is used in biochemical assays to investigate its interactions with various enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate
  • Ethyl 5-(3,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Comparison

Compared to similar compounds, Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate may exhibit unique properties due to the presence of the benzofuran core, which can influence its electronic distribution and reactivity. The dimethoxybenzamido group also contributes to its distinct chemical behavior and potential biological activity.

Properties

IUPAC Name

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)15-11-14(7-9-16(15)28-19)22-20(23)13-6-8-17(25-3)18(10-13)26-4/h6-11H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKBTVDVQYRFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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